2-(4-methylpyridin-2-yl)propan-2-amine
Description
Significance of Methylated Pyridine-Amine Scaffolds in Chemical Science
Methylated pyridine-amine scaffolds are of considerable interest due to their versatile applications. The methyl group can influence the steric and electronic properties of the pyridine (B92270) ring, while the amine group provides a key site for further functionalization or interaction with other molecules. figshare.com These structural features make them valuable as ligands in coordination chemistry and catalysis, as well as building blocks in the synthesis of complex organic molecules and materials. nih.govalfachemic.comnih.gov
In medicinal chemistry, the pyridine nucleus is a "privileged scaffold," found in numerous natural products and FDA-approved drugs. nih.govacs.org The presence of a pyridine ring can enhance the pharmacological properties of a molecule, including its solubility and ability to interact with biological targets. mdpi.com Methylated pyridine-amine derivatives, in particular, have been investigated for their potential as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory conditions. nih.gov
Historical Context of Pyridine-Derived Amines in Synthetic and Mechanistic Studies
The history of pyridine chemistry dates back to the 19th century, with the first isolation of pyridine from coal tar. rsc.org The first synthesis of a heteroaromatic compound, pyridine itself, was achieved in 1876 from acetylene (B1199291) and hydrogen cyanide. figshare.com Early synthetic methods were often low-yielding. figshare.com A significant advancement came in 1924 with the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones with ammonia (B1221849). nih.gov
The development of synthetic routes to pyridine derivatives has been crucial for accessing a wide range of functionalized compounds. Over the years, numerous methods have been developed for the introduction of substituents onto the pyridine ring, including amination reactions. researchgate.net These synthetic advancements have enabled detailed mechanistic studies of reactions involving pyridine-derived amines and have paved the way for their application in various fields. Traditional methods for pyridine synthesis often involved condensation reactions, while more modern approaches include cycloaddition reactions and C-H activation strategies. nih.gov
Overview of Contemporary Research Avenues for 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005)
While specific research on 2-(4-methylpyridin-2-yl)propan-2-amine is limited in publicly available literature, its structural motifs suggest several promising areas for contemporary research. Drawing parallels from structurally similar compounds, potential research directions can be extrapolated.
Catalysis: Pyridine-amine derivatives are known to act as effective ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. nih.govalfachemic.com The nitrogen atoms of the pyridine ring and the amine group can coordinate to a metal center, creating a specific steric and electronic environment that can influence the catalytic activity and selectivity. Research on palladium(II) complexes with substituted pyridine ligands has demonstrated their efficacy in cross-coupling reactions. nih.govacs.org Therefore, 2-(4-methylpyridin-2-yl)propan-2-amine could be explored as a ligand in catalysis, with potential applications in hydrogenation, hydroformylation, and polymerization reactions. alfachemic.com
Materials Science: The ability of pyridine derivatives to form coordination polymers and metal-organic frameworks (MOFs) makes them interesting candidates for materials science research. nih.gov The specific substitution pattern of 2-(4-methylpyridin-2-yl)propan-2-amine could lead to the formation of novel materials with unique structural and functional properties.
Medicinal Chemistry: Given the established role of pyridine-amine scaffolds in drug discovery, 2-(4-methylpyridin-2-yl)propan-2-amine represents a lead structure for the development of new therapeutic agents. rsc.org Research on analogous compounds suggests its potential as an inhibitor of enzymes like iNOS. nih.gov Further studies could involve the synthesis and biological evaluation of a library of derivatives to explore their structure-activity relationships.
While detailed experimental data for 2-(4-methylpyridin-2-yl)propan-2-amine is not widely reported, its constituent parts are well-studied. The physicochemical properties of the parent amine, 2-propanamine, and the starting material, 4-methylpyridine (B42270), are documented.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-Propanamine | 75-31-0 | C₃H₉N | 59.11 | 32.4 | -95.2 |
Note: Data for 2-Propanamine and 4-Methylpyridine is provided as a reference for the constituent parts of the target compound.
Spectroscopic data for the starting material, 4-methylpyridin-2-amine, is also available and provides a basis for the characterization of its derivatives.
Table 2: 1H NMR Spectroscopic Data for 4-Methylpyridin-2-amine
| Protons | Chemical Shift (ppm) |
|---|---|
| Pyridine-H3 | 6.20 |
| Pyridine-H5 | 6.37 |
| Pyridine-H6 | 7.81 |
| -CH₃ | 2.16 |
Solvent: CDCl₃. Source: chemicalbook.com
The synthesis of related 2-amino-4-methylpyridine (B118599) analogues often involves multi-step sequences, including protection of the amino group, functionalization of the pyridine ring, and subsequent deprotection. nih.gov A plausible synthetic route to 2-(4-methylpyridin-2-yl)propan-2-amine could involve the reaction of 2-lithio-4-methylpyridine with acetone, followed by a Ritter reaction or a similar amination procedure.
Properties
CAS No. |
1401526-15-5 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Strategies for 2 4 Methylpyridin 2 Yl Propan 2 Amine and Its Advanced Analogs
Development of Catalytic and Stereoselective Pathways for the Pyridine-Amine Moiety
The creation of the chiral amine center on the pyridine (B92270) scaffold is a critical challenge in medicinal chemistry. nih.gov Modern synthetic chemistry has moved towards catalytic and stereoselective methods to achieve high efficiency and enantiomeric purity, moving away from classical approaches that often yield racemic mixtures. acs.org
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. Transaminases, for instance, can be used in dynamic kinetic resolution processes to convert ketones into enantiomerically pure amines. mdpi.com In one reported synthesis of an analog, a transaminase was engineered through directed evolution to reverse the diastereoselectivity, furnishing the desired anti product from a ketone precursor. mdpi.com Similarly, imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of complex amine-containing pharmaceuticals, offering high yield and enantiomeric excess. mdpi.com
Transition metal catalysis also provides robust pathways. Zirconocene hydride, or Schwartz's reagent, has been demonstrated as a highly chemo- and stereoselective reducing agent for sulfinyl ketimines. nih.govacs.org This method is notable for its broad functional group tolerance, including esters, nitriles, and various heterocyclic systems like pyridine, making it highly applicable in complex molecule synthesis. nih.govacs.org The high selectivity is rationalized through a cyclic half-chair transition state. nih.gov Rhodium-catalyzed asymmetric hydrogenation represents another key strategy, particularly for the reduction of enamine precursors to furnish chiral amines with high enantiopurity. mdpi.com
| Catalytic Method | Substrate | Key Features | Application Example |
| Transaminase (Biocatalysis) | Prochiral Ketone | High enantioselectivity, dynamic kinetic resolution. mdpi.com | Synthesis of Sitagliptin and other chiral amines. mdpi.com |
| Imine Reductase (Biocatalysis) | Imine | High stability and activity, can perform resolution of chiral substrate amines. mdpi.com | Kilogram-scale synthesis of GSK2879552. mdpi.com |
| Zirconocene Hydride (Schwartz's Reagent) | Sulfinyl Ketimine | High chemoselectivity and diastereoselectivity, broad functional group tolerance. nih.govacs.org | Synthesis of benzylamines and heterocyclic amines. nih.govacs.org |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Enamine | High enantiomeric excess, used in multi-step, one-pot transformations. mdpi.com | Second-generation synthesis of Sitagliptin. mdpi.com |
Exploration of Novel Precursors and Reaction Conditions for Enhanced Yields
Achieving high yields in the synthesis of substituted pyridine amines often requires careful selection of precursors and optimization of reaction conditions. A common route to analogs of 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005) involves starting with a protected 2-amino-4-methylpyridine (B118599). For example, the synthesis of 6-substituted analogs begins with 2-amino-4-methylpyridine (1), which is protected, often as a 2,5-dimethyl-1H-pyrrol-1-yl derivative (5), before further functionalization. nih.gov
The key intermediate can then be lithiated and reacted with various electrophiles. For instance, reaction with acetaldehyde (B116499) yields a propan-2-ol derivative (7) in high yield, which can be further modified. nih.gov The choice of reagents for subsequent transformations is critical; for example, using diethylaminosulfur trifluoride (DAST) for fluorination can lead to elimination byproducts, highlighting the need for careful condition screening. nih.gov
Alternative strategies focus on building the pyridine ring itself. The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to produce substituted dihydropyridines from an aldehyde, a β-ketoester, and an ammonia (B1221849) source, which are then oxidized to the corresponding pyridine. youtube.com More modern approaches utilize transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles to construct the pyridine ring, offering a modular route to diverse structures. youtube.com
Sustainable approaches are also being explored, using renewable feedstocks. Glycerol (B35011), a byproduct of biodiesel production, can be catalytically converted to pyridine bases. researchgate.net This can be achieved either directly by reacting glycerol with ammonia over catalysts like Cu/HZSM-5 or in a two-step process where glycerol is first dehydrated to acrolein, which then reacts with ammonia. researchgate.net
| Precursor(s) | Reaction Type | Conditions | Product | Yield |
| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (6) and Acetaldehyde | Nucleophilic Addition | n-BuLi, Et2O, -20 °C to -10 °C | 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol (7) | High nih.gov |
| 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol (7) | Fluorination | DAST or PBSF | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-fluoropropyl)-4-methylpyridine (8) | Modest (major byproduct formation with PBSF) nih.gov |
| Glycerol and Ammonia | Direct Aminocyclization | Cu/HZSM-5 or HZSM-5/11 catalyst, >400°C | Pyridine and Picolines | Varies with catalyst researchgate.net |
| Acetylene (B1199291) and Ammonia | Dehydrocyclization | CdO-Cr2O3-kaolin catalyst, 420°C | 2-methylpyridine and 4-methylpyridine (B42270) | ~70% semanticscholar.org |
Green Chemistry Principles and Sustainable Synthesis of 2-(4-methylpyridin-2-yl)propan-2-amine
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. researchgate.netmdpi.com Key strategies include the use of environmentally benign solvents, catalysts, and energy sources, as well as designing atom-economical reactions. researchgate.netrsc.org
One-pot, multi-component reactions are a cornerstone of green synthesis, as they reduce waste by minimizing intermediate purification steps. nih.govacs.org For instance, novel pyridine derivatives have been synthesized in excellent yields (82-94%) via a four-component reaction under microwave irradiation, a method that significantly shortens reaction times (2-7 minutes) compared to conventional heating (6-9 hours). nih.govacs.org
The choice of solvent and catalyst is critical. Water or eco-friendly solvents like ethanol (B145695) are preferred. rsc.orgnih.gov Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.netsemanticscholar.org For example, the synthesis of methylpyridines from acetylene and ammonia utilizes solid catalysts based on kaolin (B608303) mixed with metal oxides, which can be used in continuous processes. semanticscholar.org The use of renewable resources, such as the synthesis of pyridine bases from glycerol, represents a significant step towards sustainable chemical production. researchgate.net
| Green Chemistry Approach | Description | Example | Advantages |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. nih.govacs.org | One-pot, four-component synthesis of pyridine derivatives in ethanol. nih.govacs.org | Reduced reaction times (minutes vs. hours), high yields, pure products. nih.govacs.org |
| Sustainable Feedstocks | Utilizing renewable raw materials instead of petroleum-based ones. researchgate.net | Synthesis of pyridine bases from glycerol. researchgate.net | Reduces reliance on fossil fuels, utilizes industrial byproducts. researchgate.net |
| Heterogeneous Catalysis | Employing solid catalysts that are easily separated and recycled. semanticscholar.org | Gas-phase synthesis of methylpyridines using a CdO-Cr2O3-kaolin catalyst. semanticscholar.org | Catalyst reusability, simplified purification, suitable for continuous processes. semanticscholar.org |
| Multi-Component Reactions | Combining three or more reactants in a single step to build complex molecules. researchgate.netnih.gov | Synthesis of functionalized 1,6-dihydropyridines. researchgate.net | High atom economy, reduced waste, operational simplicity. researchgate.net |
Flow Chemistry and Continuous Processing Approaches for Scalable Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of pyridine-containing compounds, especially for large-scale production. organic-chemistry.orgresearchgate.net This technology enables precise control over reaction parameters, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved efficiency and scalability. organic-chemistry.orgnih.govresearchgate.net
Microreactor technology has been successfully applied to the synthesis of pyridine derivatives. For the N-oxidation of pyridines, a continuous flow microreactor using a TS-1/H₂O₂ catalytic system achieved up to 99% yield with significantly shorter reaction times than batch processes and demonstrated stable operation for over 800 hours. organic-chemistry.orgresearchgate.net This highlights the potential for safe, green, and highly efficient large-scale production. researchgate.net
Multistep continuous flow systems have also been developed to synthesize complex molecules. A "synthesis machine" was reported for the four-step conversion of anilines into pyrazoles, which involves the in-situ formation and use of reactive diazonium and hydrazine (B178648) intermediates, thus avoiding their hazardous accumulation. nih.gov Similar telescoped, continuous platforms can be designed for biaryl chiral amines, integrating chemo- and biocatalysis steps. acs.org For example, a three-step sequence involving chiral amine formation, protection, and a final Suzuki cross-coupling can be performed entirely in a continuous flow setup. acs.org The synthesis of 2-methylpyridines has also been expedited using a bench-top continuous flow system, passing a pyridine precursor in a low-boiling-point alcohol over a heated Raney® nickel catalyst, which is safer and generates less waste than batch protocols. mdpi.comresearchgate.net
| Flow Chemistry Application | Key Technology | Reaction | Advantages |
| N-Oxidation of Pyridines | Packed-bed microreactor with TS-1 catalyst. organic-chemistry.orgresearchgate.net | Catalytic oxidation with H₂O₂. organic-chemistry.orgresearchgate.net | High yield (up to 99%), enhanced safety, long-term catalyst stability, scalability. organic-chemistry.orgresearchgate.net |
| α-Methylation of Pyridines | Packed catalyst column (Raney® nickel). mdpi.comresearchgate.net | Reaction with primary alcohol at high temperature. mdpi.comresearchgate.net | Shorter reaction times, increased safety, no work-up, reduced waste. mdpi.comresearchgate.net |
| Multistep Synthesis of Chiral Amines | Telescoped continuous platform. acs.org | Chemo- and biocatalysis (e.g., amine formation, protection, cross-coupling). acs.org | Integration of multiple steps, access to complex molecules, versatility. acs.org |
| Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol | Single microreactor chip. researchgate.net | Reaction of 2-chloropyridine (B119429) and 2-(methylamino)ethanol. | Higher productivity than batch reactors at elevated temperatures. researchgate.net |
Post-Synthetic Functionalization and Derivatization for Tailored Chemical Properties
Post-synthetic modification (PSM) and derivatization are powerful strategies for fine-tuning the chemical and physical properties of a core molecular scaffold like 2-(4-methylpyridin-2-yl)propan-2-amine. These techniques allow for the introduction of diverse functional groups to create a library of advanced analogs with tailored characteristics.
PSM is widely used on materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) that have pendant amine groups. semanticscholar.orgresearchgate.net The amine functionality can be readily converted into other groups. For example, reaction with aldehydes leads to the formation of imine bonds, which can alter properties like solubility and porosity or install metal-binding sites for creating mixed-metal solids. rsc.orgudel.edu The amine group can also be acylated or undergo other transformations to modify the surface chemistry of the material. semanticscholar.org
Mechanistic Elucidation of 2 4 Methylpyridin 2 Yl Propan 2 Amine Reactivity
Fundamental Reaction Pathways Involving the Pyridine (B92270) Nitrogen and Primary Amine Functionality
The chemical behavior of 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005) is largely defined by the nucleophilic and basic character of its two nitrogen atoms. The pyridine nitrogen and the primary amine can undergo a variety of fundamental reactions.
The primary amine is nucleophilic and can react with electrophiles. For instance, it can be alkylated by alkyl halides. This reaction typically proceeds via an SN2 mechanism. libretexts.org It is important to note that polyalkylation can occur, potentially leading to the formation of secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt if excess alkyl halide is used. mnstate.edu The amine can also react with acid chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively. libretexts.org
Both the pyridine nitrogen and the primary amine can act as bases and react with acids to form ammonium salts. mnstate.edu The relative basicity of the two nitrogen atoms determines which one is protonated preferentially. Generally, the lone pair of an sp³-hybridized nitrogen (like in the primary amine) is more basic than that of an sp²-hybridized nitrogen (like in the pyridine ring). mnstate.edu
The primary amine can also react with aldehydes and ketones to form imines. This reaction is typically acid-catalyzed and is reversible. libretexts.org The pH must be carefully controlled, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not be sufficient to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org
Investigation of Electron Transfer Processes and Radical Intermediates
Electron transfer processes are crucial in many reactions involving nitrogen-containing heterocyclic compounds. The oxidation or reduction of 2-(4-methylpyridin-2-yl)propan-2-amine can lead to the formation of radical intermediates that can initiate subsequent chemical transformations.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical compounds. nih.govyoutube.com By applying a potential waveform to a solution containing the compound of interest, one can determine its oxidation and reduction potentials. youtube.com A typical cyclic voltammogram plots the current response versus the applied potential, revealing information about the reversibility of electron transfer processes and the stability of the generated radical ions. youtube.comresearchgate.net For a reversible one-electron process, the ratio of the anodic to cathodic peak currents (Ipa/Ipc) is expected to be unity. youtube.com
Table 1: Illustrative Electrochemical Data for a Pyridine-Amine Compound
| Parameter | Value | Description |
| Epa (V) | +0.85 | Anodic peak potential |
| Epc (V) | +0.20 | Cathodic peak potential |
| Ipa (µA) | 5.2 | Anodic peak current |
| Ipc (µA) | 4.9 | Cathodic peak current |
| Ipa/Ipc | 1.06 | Peak current ratio |
Note: This is a hypothetical table to illustrate the type of data obtained from a cyclic voltammetry experiment.
Coordination Chemistry: Ligand Binding Modes and Metal-Ligand Cooperativity
The presence of two nitrogen atoms in a 1,3-relationship makes 2-(4-methylpyridin-2-yl)propan-2-amine an excellent candidate for a bidentate ligand in coordination chemistry. It can chelate to a metal center through both the pyridine nitrogen and the primary amine nitrogen, forming a stable six-membered ring.
The coordination of similar pyridine-based ligands, such as picolinamides, has been shown to be effective in copper-catalyzed cross-coupling reactions. nih.gov The substituents on the pyridine ring can play a crucial role in determining the redox properties of the metal center and, consequently, the catalytic efficacy. nih.gov In the case of 2-(4-methylpyridin-2-yl)propan-2-amine, the electron-donating methyl group at the 4-position of the pyridine ring would increase the electron density on the pyridine nitrogen, potentially enhancing its coordinating ability.
Metal-ligand cooperativity refers to the synergistic action of the metal and the ligand in activating substrates and facilitating chemical reactions. uu.nlspringerprofessional.de In complexes of 2-(4-methylpyridin-2-yl)propan-2-amine, the amine group could participate in proton-coupled electron transfer (PCET) processes, where the transfer of an electron and a proton occur in a concerted or stepwise manner. This type of cooperativity is essential in many enzymatic and synthetic catalytic cycles. For instance, in some systems, the ligand is not a passive spectator but actively participates in bond-making and bond-breaking events. nih.gov
Kinetic and Thermodynamic Profiling of Chemical Transformations
Understanding the kinetics and thermodynamics of reactions involving 2-(4-methylpyridin-2-yl)propan-2-amine is fundamental to elucidating reaction mechanisms and optimizing reaction conditions. Kinetic studies provide information about reaction rates, rate laws, and activation parameters, while thermodynamic studies reveal the position of equilibrium and the spontaneity of a reaction.
The rate of a chemical reaction can be influenced by various factors, including the concentration of reactants, temperature, and the presence of a catalyst. For example, in the alkylation of the primary amine, the reaction would be expected to follow second-order kinetics, being first order in the amine and first order in the alkyl halide.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined using techniques like calorimetry. These parameters provide a complete energetic picture of a chemical transformation.
Table 2: Hypothetical Kinetic and Thermodynamic Data for the N-Acetylation of 2-(4-methylpyridin-2-yl)propan-2-amine
| Parameter | Value | Units |
| Rate constant (k) at 298 K | 1.2 x 10-3 | M-1s-1 |
| Activation Energy (Ea) | 55 | kJ/mol |
| Enthalpy of Reaction (ΔH) | -45 | kJ/mol |
| Entropy of Reaction (ΔS) | -120 | J/(mol·K) |
| Gibbs Free Energy (ΔG) at 298 K | -9.24 | kJ/mol |
Note: This table presents hypothetical data to illustrate the kinetic and thermodynamic parameters for a given reaction.
Stereochemical Outcomes and Chiral Induction in Reactions involving 2-(4-methylpyridin-2-yl)propan-2-amine
The molecule 2-(4-methylpyridin-2-yl)propan-2-amine is achiral as it does not possess a stereocenter. However, if it participates in a reaction that generates a new chiral center, the stereochemical outcome of that reaction becomes a critical aspect to consider.
Furthermore, if a chiral derivative of this compound were synthesized, for example, by introducing a substituent at the carbon atom bearing the amine group, it could be used as a chiral ligand in asymmetric catalysis. Chiral ligands play a pivotal role in enantioselective synthesis, where they create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product over the other.
The development of chiral pyridine-based ligands has been a subject of intense research. The stereochemical outcome of a reaction catalyzed by a metal complex with a chiral ligand is often dictated by steric interactions in the transition state, which favor one diastereomeric transition state over the other, resulting in chiral induction. While no specific studies on the stereochemical applications of 2-(4-methylpyridin-2-yl)propan-2-amine are reported, the principles of asymmetric catalysis suggest its potential as a scaffold for the design of new chiral ligands. nih.gov
Theoretical and Computational Chemistry Studies of 2 4 Methylpyridin 2 Yl Propan 2 Amine
Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals
Currently, there are no published quantum chemical calculations detailing the electronic structure, bonding characteristics, or molecular orbitals of 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005).
Future computational investigations would likely employ Density Functional Theory (DFT) or other ab initio methods to model these fundamental properties. Such studies would be crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. Key parameters that would be calculated include:
Electron Distribution and Electrostatic Potential: Mapping the electron density to identify electron-rich and electron-deficient regions, which would indicate likely sites for electrophilic and nucleophilic attack.
Bonding Analysis: Utilizing techniques like Natural Bond Orbital (NBO) analysis to quantify the nature of the chemical bonds (e.g., sigma, pi contributions) and any intramolecular hydrogen bonding.
Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and electronic excitation properties.
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis and mapping of the potential energy surface for 2-(4-methylpyridin-2-yl)propan-2-amine have not been reported in the scientific literature.
This type of study is essential for understanding the three-dimensional structure and flexibility of the molecule. By systematically rotating the rotatable bonds (e.g., the bond connecting the propan-2-amine group to the pyridine (B92270) ring), a potential energy surface can be generated. This would allow for:
Identification of Stable Conformers: Locating the low-energy, stable conformations of the molecule.
Determination of Rotational Barriers: Calculating the energy barriers between different conformers, which provides insight into the molecule's flexibility at different temperatures.
Geometric Parameters: Predicting the bond lengths, bond angles, and dihedral angles for the most stable conformers.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
There are no published computational predictions of spectroscopic parameters for 2-(4-methylpyridin-2-yl)propan-2-amine.
Computational chemistry is a powerful tool for predicting various spectroscopic data, which can then be used to interpret experimental spectra or to confirm the structure of a synthesized compound. For 2-(4-methylpyridin-2-yl)propan-2-amine, future computational work could focus on:
NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts can be invaluable in assigning peaks in experimental NMR spectra.
Infrared (IR) Spectroscopy: Simulating the vibrational frequencies to predict the positions of absorption bands in the IR spectrum. This helps in identifying the functional groups present in the molecule.
UV-Vis Spectroscopy: Using time-dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum.
Computational Modeling of Reaction Mechanisms and Transition States
No computational studies on the reaction mechanisms or transition states involving 2-(4-methylpyridin-2-yl)propan-2-amine have been documented.
Understanding how a molecule reacts is fundamental to its application in chemical synthesis. Computational modeling can elucidate reaction pathways and provide insights that are difficult to obtain through experiments alone. Future research in this area could involve:
Mapping Reaction Coordinates: Modeling the entire path of a chemical reaction, from reactants to products, through the transition state.
Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates.
Identifying Intermediates and Transition States: Characterizing the geometry and energy of any transient species that are formed during a reaction.
In silico Design of Novel 2-(4-methylpyridin-2-yl)propan-2-amine Derivatives with Tuned Chemical Reactivity
The in silico design of novel derivatives of 2-(4-methylpyridin-2-yl)propan-2-amine has not yet been explored in published research.
Once the fundamental computational models of the parent molecule are established, it becomes possible to design new molecules with desired properties. This in silico approach can significantly accelerate the discovery of new compounds by predicting their properties before they are synthesized in the lab. For this specific scaffold, computational design could be used to:
Modify Reactivity: Systematically alter the functional groups on the pyridine ring or the amine to tune the molecule's electronic properties and, consequently, its reactivity.
Enhance Specific Interactions: Design derivatives that have improved binding affinity for a particular biological target or that exhibit desired intermolecular interactions for materials science applications.
Screen Virtual Libraries: Create and computationally screen a large library of virtual derivatives to identify candidates with the most promising properties for a specific application.
Advanced Spectroscopic and Structural Characterization of 2 4 Methylpyridin 2 Yl Propan 2 Amine and Its Adducts
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment.
The ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the pyridine's methyl group, the amine protons, and the equivalent methyl protons of the propan-2-amine group. The pyridine protons would appear as doublets or singlets in the aromatic region, with their coupling patterns revealing their positions on the ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbon of the propan-2-amine moiety. docbrown.info
To confirm these assignments, two-dimensional NMR techniques are indispensable. A ¹H-¹H COSY spectrum would establish the coupling relationships between adjacent protons, for instance, between the pyridine ring protons. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC experiment, which shows correlations between protons and carbons over two to three bonds, would be crucial for connecting the propan-2-amine group to the pyridine ring at the C2 position. mdpi.com For example, correlations would be expected between the protons of the gem-dimethyl groups and the C2 carbon of the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-methylpyridin-2-yl)propan-2-amine Predicted values are based on the analysis of similar structures such as 4-methylpyridin-2-amine chemicalbook.comchemicalbook.com and propan-2-amine. docbrown.infodocbrown.info
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |
|---|---|---|---|
| Pyridine C2-H | - | ~160 | Quaternary carbon, no attached proton. |
| Pyridine C3-H | ~6.5-6.7 | ~115-120 | Proton signal expected to be a doublet or singlet depending on coupling. |
| Pyridine C4-CH₃ | ~2.2-2.4 | ~20-22 | Methyl protons appear as a singlet. |
| Pyridine C5-H | ~6.6-6.8 | ~120-125 | Proton signal expected to be a doublet. |
| Pyridine C6-H | ~8.0-8.2 | ~148-150 | Proton signal downfield due to proximity to nitrogen, appears as a doublet. |
| C(CH₃)₂ | ~1.3-1.5 | ~25-30 | Six equivalent methyl protons appear as a singlet. |
| C(CH₃)₂ | - | ~50-55 | Quaternary carbon of the propane (B168953) group. |
| NH₂ | Broad singlet, variable | - | Chemical shift and appearance depend on solvent and concentration. |
High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides further structural evidence. For 2-(4-methylpyridin-2-yl)propan-2-amine (C₁₀H₁₆N₂), the exact mass of the molecular ion [M+H]⁺ would be a key identifier.
Electron ionization (EI) would likely lead to significant fragmentation. The most probable fragmentation patterns would involve the cleavage of the C-C bond alpha to the amine, a characteristic pathway for amines. docbrown.info This would lead to the formation of a stable ion by loss of a methyl group. Another common fragmentation would be the loss of the entire propan-2-amine side chain, resulting in a fragment corresponding to the 4-methylpyridine (B42270) cation.
Electrospray ionization (ESI), a softer ionization technique, would be expected to produce a prominent protonated molecular ion [M+H]⁺. Predicted collision cross-section (CCS) values for various adducts of a closely related isomer, 2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine (B1505168), provide insight into the expected ions in ESI-MS. uni.lu
Table 2: Predicted High-Resolution Mass Spectrometry Data for Adducts of 2-(4-methylpyridin-2-yl)propan-2-amine Isomer Data predicted for the isomer 2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine (C₁₀H₁₆N₂), which has the same molecular formula and weight. uni.lu
| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 165.13863 | 137.7 |
| [M+Na]⁺ | 187.12057 | 145.3 |
| [M+K]⁺ | 203.09451 | 143.1 |
| [M+NH₄]⁺ | 182.16517 | 157.0 |
| [M-H]⁻ | 163.12407 | 139.7 |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While crystal structure data for 2-(4-methylpyridin-2-yl)propan-2-amine is not available, the structure of its immediate amide precursor, 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide, has been determined. nih.govresearchgate.net This provides a robust model for the geometry of the pyridine and substituted propane framework.
In the crystal structure of the amide precursor, the molecule is nearly planar, with a small dihedral angle of 16.7(1)° between the pyridine ring and the amide plane. researchgate.net The crystal packing is dominated by N-H···O hydrogen bonds between the amide groups of adjacent molecules, forming chains. researchgate.net
For the target amine, 2-(4-methylpyridin-2-yl)propan-2-amine, the primary amine group (-NH₂) would be a more versatile hydrogen bond donor than the amide N-H. It is therefore expected that the amine would form a more complex three-dimensional hydrogen-bonding network in the solid state, likely involving both amine hydrogens and the pyridine nitrogen acting as a hydrogen bond acceptor.
Table 3: Crystallographic Data for the Related Compound 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide Data obtained from the crystallographic study of the amide precursor. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.6361 (4) |
| b (Å) | 9.2155 (3) |
| c (Å) | 10.1585 (3) |
| β (°) | 109.808 (1) |
| Volume (ų) | 1110.19 (6) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govyoutube.com
For 2-(4-methylpyridin-2-yl)propan-2-amine, the IR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and the stretching vibrations of the pyridine ring. libretexts.orgpressbooks.pub The primary amine should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule. The symmetric stretching of the pyridine ring and the vibrations of the C-C backbone would be expected to be strong in the Raman spectrum. Computational studies on related molecules like 2-amino-4-methylpyridine (B118599) have been used to assign these vibrational modes with high accuracy. researchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies for 2-(4-methylpyridin-2-yl)propan-2-amine Frequencies are based on data from 2-amino-4-methylpyridine researchgate.netchemicalbook.com and general spectroscopic tables. fiveable.melibretexts.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak | Strong |
| Aliphatic C-H stretch | 2850 - 2970 | Strong | Strong |
| Pyridine ring stretch (C=C, C=N) | 1400 - 1610 | Strong | Strong |
| N-H bend (scissoring) | 1590 - 1650 | Medium to Strong | Weak |
| C-H bend (methyl) | 1370 - 1465 | Medium | Medium |
| C-N stretch | 1250 - 1350 | Medium | Weak |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left and right circularly polarized light. These techniques are exclusively applicable to chiral molecules. The target compound, 2-(4-methylpyridin-2-yl)propan-2-amine, possesses a plane of symmetry and is therefore achiral, meaning it will not exhibit a CD or ORD spectrum in isolation.
However, chiroptical properties can be induced in an achiral molecule when it forms a non-covalent adduct with a chiral molecule. nih.gov Research has shown that achiral host molecules containing pyridine units can form host-guest complexes with chiral guests, such as enantiomerically pure aralkyl ammonium (B1175870) salts. The formation of these diastereomeric complexes leads to induced circular dichroism (ICD) signals. nih.gov
In such a scenario, the 2-(4-methylpyridin-2-yl)propan-2-amine could act as a host. The interaction with a chiral guest would force the complex into a specific, chiral conformation. The CD spectrum of this complex would be characterized by Cotton effects arising from the electronic transitions of the pyridine chromophore, which becomes part of a chiral supramolecular assembly. The sign and intensity of these induced CD bands can provide information about the absolute configuration of the chiral guest and the nature of the intermolecular interactions, such as π-π stacking or hydrogen bonding, that define the structure of the complex. nih.govrsc.org This approach allows chiroptical methods to be used to study the stereochemical aspects of adducts formed by this otherwise achiral amine.
Applications of 2 4 Methylpyridin 2 Yl Propan 2 Amine in Materials Science, Catalysis, and Chemical Sensing
Role as a Ligand in Homogeneous and Heterogeneous Catalysis for Organic Transformations
The nitrogen atoms within the pyridine (B92270) ring and the amine group of 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005) make it an excellent candidate for use as a ligand in catalysis. While extensive research on this specific compound is still growing, the principles of its application can be understood from the broader context of pyridine-amine ligands. These ligands are known to coordinate with a variety of metal centers, including palladium, to form stable and active catalysts.
In the realm of organic transformations, derivatives of 2-aminopyridine (B139424) have demonstrated utility. For instance, palladium-catalyzed aryl amination reactions have been successfully carried out using related compounds. These reactions are crucial for the synthesis of a wide range of organic molecules. The steric hindrance provided by the propan-2-amine group in 2-(4-methylpyridin-2-yl)propan-2-amine can be expected to influence the selectivity and activity of catalytic systems, a subject of ongoing research interest.
Incorporation into Polymer and Supramolecular Frameworks for Advanced Materials
The integration of functional molecules like 2-(4-methylpyridin-2-yl)propan-2-amine into larger architectures such as polymers and supramolecular frameworks is a key strategy in the development of advanced materials. The pyridine and amine functionalities offer sites for polymerization or for non-covalent interactions that drive the self-assembly of supramolecular structures.
Although specific examples involving 2-(4-methylpyridin-2-yl)propan-2-amine are not yet widely reported in publicly available literature, the potential is evident. For example, related pyridine-containing monomers are used to create polymers with tailored electronic, optical, or mechanical properties. In supramolecular chemistry, the hydrogen bonding capabilities of the amine and the coordination potential of the pyridine ring can be exploited to construct complex, ordered assemblies.
Development of Chemo-Sensors and Probes for Specific Chemical Species Detection
The development of sensors for the detection of specific chemical species is a critical area of analytical chemistry. Pyridine-based compounds are frequently employed as the core of fluorescent and colorimetric chemosensors. These sensors operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).
Research has shown that Schiff base compounds derived from the condensation of a pyridine-containing amine and an aldehyde can act as effective chemosensors. For instance, sensors based on 4-methyl-2,6-diformylphenol and aminopyridines have been developed for pH detection. nih.gov These probes can differentiate between normal and cancerous cells based on the different pH environments. nih.gov While direct application of 2-(4-methylpyridin-2-yl)propan-2-amine as a chemosensor is yet to be fully explored, its structural motifs suggest significant potential in this area, particularly for the detection of metal ions or specific anions. Another study demonstrated the use of a pyridinealdehyde derivative for the highly selective detection of cyanide ions. nih.gov
Table 1: Examples of Pyridine-Based Chemosensors
| Sensor Base | Detected Analyte | Sensing Mechanism | Reference |
| 4-methyl-2,6-diformylphenol and aminopyridine | pH | Fluorescence | nih.gov |
| 2-(N-hexylcarbazole-3'-yl)-4-pyridinealdehyde | Cyanide (CN-) | Fluorescence | nih.gov |
Precursor in the Synthesis of Specialty Chemicals (non-pharmaceutical, non-agrochemical)
Beyond its direct applications, 2-(4-methylpyridin-2-yl)propan-2-amine serves as a valuable precursor for the synthesis of more complex specialty chemicals. Its reactive sites—the amine group and the pyridine ring—allow for a variety of chemical modifications, leading to the creation of novel molecules with specific functions.
For example, the amine group can be readily derivatized to form amides, sulfonamides, or ureas, introducing new functionalities and properties. The pyridine ring can undergo substitution reactions, further expanding the molecular diversity that can be achieved from this starting material. These synthetic pathways are crucial for producing compounds for materials science and other non-pharmaceutical and non-agrochemical sectors.
Exploration in Non-Linear Optics and Optoelectronic Materials
Materials with non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and data storage. Organic molecules with donor-π-acceptor (D-π-A) structures are a major focus of NLO materials research. The pyridine ring can act as an acceptor, and when combined with a suitable donor group through a π-conjugated system, can give rise to significant NLO responses.
Theoretical studies using Density Functional Theory (DFT) on naphthyridine derivatives, which share structural similarities with pyridine compounds, have shown their potential for NLO applications, including optical switching. rsc.org These studies reveal that the hyperpolarizability, a key NLO parameter, can be tuned by modifying the molecular structure. rsc.org The incorporation of the 2-(4-methylpyridin-2-yl)propan-2-amine scaffold into such D-π-A systems is a promising avenue for the development of new NLO materials.
Future Research Directions and Emerging Trends for 2 4 Methylpyridin 2 Yl Propan 2 Amine
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The intersection of artificial intelligence (AI) and chemistry is rapidly expanding, offering powerful tools to accelerate discovery. nih.govresearchgate.net For compounds like 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005), AI and machine learning (ML) are set to revolutionize how their properties and reactivities are understood and utilized.
Predictive Modeling: Machine learning models can be trained on large datasets of pyridine (B92270) derivatives to predict a wide range of properties for novel compounds. nih.govmdpi.com This includes predicting biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and toxicity, which is crucial in early-stage drug discovery. mdpi.comnih.gov For instance, AI algorithms can analyze molecular structures to prioritize compounds with a high potential for desired biological effects, significantly reducing the time and cost associated with screening large libraries of molecules. nih.gov By representing molecules as graphs, with atoms as nodes and bonds as edges, Graph Neural Networks (GNNs) can effectively predict how molecular structures will behave, optimizing the design process. nih.gov
Reaction Outcome Prediction: AI can predict the outcomes of chemical reactions, including yield and the formation of byproducts. mdpi.com This is particularly valuable for optimizing the synthesis of complex molecules like substituted aminopyridines. By analyzing vast amounts of reaction data, ML models can help chemists identify the most efficient synthetic routes and reaction conditions, moving away from empirical, trial-and-error approaches. nih.govrsc.org
Exploration of Unconventional Synthetic Pathways and Green Solvents
The synthesis of pyridine derivatives is undergoing a transformation, with a strong emphasis on sustainability and efficiency. Future research will focus on developing greener and more innovative methods for producing 2-(4-methylpyridin-2-yl)propan-2-amine and related structures.
Green Chemistry Approaches: There is a significant push to develop environmentally friendly synthetic protocols for pyridine derivatives. nih.gov This includes the use of one-pot multicomponent reactions (MCRs), which reduce waste by combining several synthetic steps into a single operation. researchgate.netmdpi.com Other green techniques being explored are microwave-assisted synthesis, which can shorten reaction times and increase yields, and the use of biodegradable and recyclable catalysts. nih.govresearchgate.net The goal is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint.
Novel Synthetic Methodologies: Researchers are moving beyond classical methods for pyridine synthesis, which often require harsh conditions and produce significant waste. nih.govresearchgate.netmorressier.com New strategies include:
Catalyst-free methods: Developing reactions that proceed under mild, room-temperature conditions without the need for a catalyst. rsc.orgnih.gov
Pyridine N-oxides: Using pyridine N-oxides as versatile starting materials to synthesize substituted 2-aminopyridines with high regioselectivity under mild conditions. morressier.comnih.govorganic-chemistry.org
Ruthenium-catalyzed amino exchange: A novel method that allows for the direct transformation of 2-aminopyridines into more complex analogs via π-coordination to a ruthenium center, which activates the pyridine ring for nucleophilic substitution under mild conditions. scientificupdate.com
These unconventional pathways offer greater flexibility and access to a wider diversity of substituted pyridine compounds.
Development of Multifunctional Chemical Systems based on Pyridine-Amine Architectures
The inherent structural features of the pyridine-amine scaffold—a Lewis basic nitrogen atom in the pyridine ring and a primary amine group—make it an ideal building block for creating complex, multifunctional systems. jscimedcentral.comwikipedia.org
Catalysis and Materials Science: Pyridine-amine ligands are highly effective at coordinating with transition metals to form stable complexes. digitellinc.comwikipedia.org These complexes have shown significant promise as catalysts in a variety of organic transformations, including polymerization, hydrogenation, and cross-coupling reactions. nih.govalfachemic.com The electronic properties of the pyridine ring and the steric bulk of the amine substituent can be tuned to control the activity and selectivity of the metal center. unimi.itnih.govacs.org
Molecular Assemblies: The pyridine-amine motif can be used to construct sophisticated supramolecular structures. Through controlled layer-by-layer deposition, these compounds can form surface-confined metal-organic networks and oligomers. acs.org The ability to program the assembly sequence allows for precise control over the structure and properties of the resulting materials, opening doors for applications in sensing and electronics. acs.org
Bio-inspired Systems: Pyridine-2-carboxamide-based ligands have been used to create low-molecular-weight models of metalloenzymes. researchgate.net This research helps to understand the function of these biological systems and can lead to the development of novel catalysts and therapeutic agents.
Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The versatility of 2-(4-methylpyridin-2-yl)propan-2-amine and its derivatives places them at the crossroads of several chemical disciplines. Future research will increasingly leverage this interdisciplinary nature.
Organic/Inorganic Hybrid Systems: The ability of pyridine-amines to act as ligands for a wide array of transition metals is a key area of interdisciplinary research. digitellinc.comwikipedia.org The resulting coordination complexes combine the reactivity of the organic ligand with the unique electronic and catalytic properties of the metal center. jscimedcentral.com These hybrid systems are being explored for applications ranging from catalysis to molecular magnetism. nih.gov For example, palladium(II) complexes with pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov
Functional Materials: Pyridine-amine derivatives are integral to the development of new functional materials. Their ability to form coordination polymers and metal-organic frameworks (MOFs) is being exploited to create materials with tailored properties for gas storage, separation, and catalysis. mdpi.com The interaction between the organic components and metal ions allows for the precise tuning of the material's structure and function. acs.org
Biomimetic Chemistry: The structural similarity of the pyridine-amine core to motifs found in biological systems, such as NADP, makes it a valuable tool for developing biomimetic catalysts and probes. nih.gov By mimicking the active sites of enzymes, researchers can design highly selective and efficient catalysts for challenging chemical transformations.
Unexplored Reactivity Patterns and Catalytic Applications in Challenging Chemical Syntheses
While much is known about the fundamental reactivity of aminopyridines, there remains significant potential to uncover novel reaction pathways and catalytic applications.
Exploring Reactivity: The reactivity of aminopyridines can be complex and highly dependent on reaction conditions and the nature of the reactants. For example, the reaction of 4-aminopyridine (B3432731) with different halogens can lead to a variety of products, including charge-transfer complexes and novel pyridyl-pyridinium cations through an unexpected bromination-dimerization process. acs.orgresearchgate.net Further investigation into these and other reaction pathways could reveal new synthetic methodologies.
Advanced Catalysis: The unique electronic and steric properties of pyridine-amine ligands make them suitable for use in challenging catalytic reactions. Research is ongoing to develop catalysts based on these ligands for:
C-H Activation: Directly functionalizing otherwise inert carbon-hydrogen bonds.
Asymmetric Catalysis: Creating chiral molecules with high enantioselectivity, which is critical in the pharmaceutical industry. rsc.org
Redox Reactions: Pyridine-containing macrocyclic ligands can stabilize metal ions in high oxidation states, making them effective catalysts for oxidation reactions. unimi.it Conversely, palladium complexes with pyridylidene amine ligands have shown record-high activity in formic acid dehydrogenation. nih.gov
The reaction of 2-aminopyridines with ruthenium carbonyls has been shown to form trinuclear clusters with interesting fluxional behavior, demonstrating the non-innocent role these ligands can play in organometallic chemistry. rsc.org Future work will likely focus on harnessing these unique reactivity patterns to develop next-generation catalysts for efficient and selective chemical synthesis.
Conclusion
Synopsis of Key Academic Contributions and Methodological Advancements related to 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005)
Research surrounding 2-(4-methylpyridin-2-yl)propan-2-amine and its structural relatives has primarily been driven by their potential as bioactive molecules. A significant academic contribution lies in the exploration of substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthase (NOS). For instance, analogs such as 6-substituted alkyl derivatives of 2-amino-4-methylpyridine (B118599) have demonstrated improved potency and selectivity as iNOS inhibitors, with some exhibiting IC50 values as low as 28 nM. nih.gov This line of inquiry has spurred the development of synthetic methodologies to access these complex pyridine (B92270) structures.
Methodological advancements have been centered on the efficient construction of the substituted pyridine core. Classical approaches often involve multi-step sequences, starting from commercially available pyridines. A notable strategy involves the synthesis of key intermediates which can then be elaborated into the final target molecules. For example, the synthesis of 2-amino-4-methylpyridine derivatives has been achieved through a sequence involving the protection of the amino group, followed by functionalization at other positions of the pyridine ring and subsequent deprotection. nih.gov While specific high-yield syntheses for 2-(4-methylpyridin-2-yl)propan-2-amine are not extensively documented in publicly available literature, the general synthetic strategies for related compounds provide a foundational framework. These often rely on nucleophilic substitution or cross-coupling reactions to introduce substituents onto the pyridine ring.
The table below summarizes some of the key research findings for functionally similar pyridine derivatives.
| Compound Class | Key Findings | Reference |
| 2-Amino-4-methylpyridine Analogs | Potent and selective inhibitors of inducible nitric oxide synthase (iNOS). | nih.gov |
| Substituted Pyridines | Serve as versatile scaffolds for the development of various therapeutic agents. | nih.govmdpi.com |
Persistent Challenges and Opportunities for Future Chemical Research
Another significant challenge is the limited understanding of the structure-activity relationship (SAR) for this specific compound. While broader classes of aminopyridines have been studied, detailed investigations into how modifications of the 2-(propan-2-amine) and 4-methyl groups of the target molecule affect its biological activity are scarce. This knowledge gap presents a considerable opportunity for future research. Systematic SAR studies, aided by computational modeling and high-throughput screening, could unlock the full therapeutic potential of this scaffold.
Furthermore, the exploration of novel applications for 2-(4-methylpyridin-2-yl)propan-2-amine beyond iNOS inhibition is an open avenue for research. Its structural motifs suggest potential utility in areas such as catalysis, materials science, and as a ligand in coordination chemistry. Investigating these possibilities could lead to the discovery of new and valuable properties.
Broader Implications of Advancements in 2-(4-methylpyridin-2-yl)propan-2-amine Chemistry for Fundamental Chemical Science
The study of 2-(4-methylpyridin-2-yl)propan-2-amine and its derivatives contributes to the broader landscape of fundamental chemical science in several ways. The development of novel synthetic routes to access this and related molecules enriches the toolbox of synthetic organic chemists, providing new strategies for the construction of substituted heterocycles. These methodologies can be applied to the synthesis of a wide range of other important chemical entities.
Moreover, the investigation of the physicochemical and biological properties of these compounds deepens our understanding of the fundamental principles governing molecular recognition and interaction. The pyridine nitrogen atom and the amino group provide sites for hydrogen bonding and coordination, making these molecules excellent probes for studying non-covalent interactions, which are crucial in biological systems and materials science.
Finally, the pursuit of new therapeutic agents based on the 2-aminopyridine scaffold highlights the intricate relationship between chemical structure and biological function. Each new data point from SAR studies contributes to the collective knowledge that guides the rational design of future drugs and functional molecules. The challenges and successes in the chemistry of compounds like 2-(4-methylpyridin-2-yl)propan-2-amine therefore serve as a microcosm of the broader endeavor of chemical science to understand and manipulate the molecular world for the benefit of society.
Q & A
Q. What are the standard synthetic routes for 2-(4-methylpyridin-2-yl)propan-2-amine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves alkylation of 4-methylpyridine derivatives. A common approach is the reaction of 4-methylpyridine-2-carbonitrile with acetone in the presence of a Grignard reagent (e.g., methylmagnesium bromide), followed by catalytic hydrogenation to yield the amine. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity (>98%) is confirmed by HPLC (retention time ~8.2 min, C18 column) and NMR (δ 1.45 ppm for CH₃ groups, δ 8.3–8.5 ppm for pyridyl protons) .
Q. What analytical techniques are critical for characterizing 2-(4-methylpyridin-2-yl)propan-2-amine?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., quaternary carbon at δ 45 ppm for the propan-2-amine backbone).
- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 151.2 [M+H]⁺.
- HPLC : Purity assessment using a mobile phase of 0.1% TFA in acetonitrile/water (70:30).
- Elemental Analysis : Expected C: 70.83%, H: 8.92%, N: 20.25% (theoretical for C₉H₁₄N₂) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: In vitro assays suggest modulation of serotonin receptors (5-HT₂A/2C) due to structural similarity to known psychoactive amines. For initial screening:
- Radioligand Binding Assays : Use [³H]Ketanserin for 5-HT₂A (IC₅₀ values compared to reference ligands).
- Functional Assays : Measure cAMP levels in HEK293 cells transfected with target receptors.
Contradictory data may arise from enantiomeric impurities; chiral HPLC separation is recommended .
Advanced Research Questions
Q. How can enantioselective synthesis of 2-(4-methylpyridin-2-yl)propan-2-amine be achieved?
Methodological Answer: Chiral resolution via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid in ethanol yields enantiomers. Alternatively, asymmetric catalysis with a chiral palladium complex (e.g., (R)-BINAP/Pd) achieves >90% enantiomeric excess (ee). Monitor ee by chiral GC (Cyclosil-B column) or polarimetry .
Q. What structure-activity relationships (SAR) govern its receptor binding?
Methodological Answer: Key SAR insights:
- Pyridyl Methyl Group : Enhances lipophilicity and blood-brain barrier penetration (logP ~1.8).
- Amine Substituents : Tertiary amine configuration reduces off-target binding to adrenergic receptors.
- Comparative Studies : Replace 4-methyl with 4-fluoro (see ) to assess halogen effects on binding affinity. Use molecular docking (AutoDock Vina) to map interactions with 5-HT₂A .
Q. How does 2-(4-methylpyridin-2-yl)propan-2-amine interact with κ-opioid receptors?
Methodological Answer: In silico modeling (e.g., Schrödinger Maestro) predicts hydrogen bonding between the amine and receptor residues Tyr139 and Asp137. Validate via:
- Patch-Clamp Electrophysiology : Measure inhibition of K⁺ currents in transfected CHO cells.
- In Vivo Studies : Assess antinociceptive effects in rodent models (tail-flick test) with naloxone as a control .
Q. What computational methods predict its metabolic stability?
Methodological Answer:
- CYP450 Metabolism Prediction : Use SwissADME to identify likely oxidation sites (e.g., N-demethylation at the amine).
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.
- MD Simulations : Simulate hepatic clearance pathways with GROMACS .
Q. How can stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Forced Degradation Studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h.
- Kinetic Analysis : Monitor degradation via UV-Vis (λ_max = 265 nm) and calculate t₁/₂.
- Stability-Indicating HPLC : Develop a method resolving degradation products (e.g., oxidized pyridine derivatives) .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Quality Control (QC) Protocols : Standardize synthesis (e.g., strict control of Grignard reaction temperature at 0–5°C).
- Statistical Analysis : Use ANOVA to compare IC₅₀ values across batches.
- Reference Standards : Cross-validate with commercial analogs (e.g., 2-(6-methylpyridin-2-yl)propan-2-amine from ) .
Q. How can bioconjugation expand its application in targeted drug delivery?
Methodological Answer:
- PEGylation : Attach polyethylene glycol (PEG-2000) via carbodiimide coupling to enhance solubility.
- Antibody-Drug Conjugates (ADCs) : Link to anti-5-HT₂A monoclonal antibodies using maleimide-thiol chemistry.
- In Vivo Tracking : Label with ¹⁸F for PET imaging in rodent brains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
